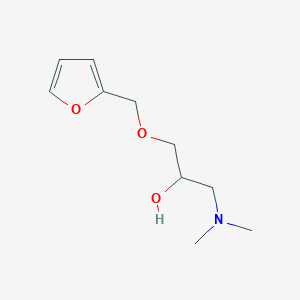
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is an organic compound that features a dimethylamino group, a furan ring, and a propanol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol typically involves the reaction of 2-furylmethanol with 1-chloro-3-(dimethylamino)propan-2-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-furylmethanol attacks the electrophilic carbon of the chloro compound, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-one.
Reduction: Formation of 1-(dimethylamino)-3-(tetrahydrofurylmethoxy)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The furan ring may also play a role in binding to specific sites, influencing the compound’s overall effect.
相似化合物的比较
1-(Dimethylamino)-3-(2-thienylmethoxy)propan-2-ol: Similar structure but with a thiophene ring instead of a furan ring.
1-(Dimethylamino)-3-(2-pyridylmethoxy)propan-2-ol: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring’s electron-rich nature can influence the compound’s reactivity and interaction with biological targets.
生物活性
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is a compound with significant potential in pharmaceutical applications, particularly in the context of multidrug resistance (MDR) in cancer therapy. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C12H17NO3
- Molecular Weight : 225.27 g/mol
- Structure : The compound features a dimethylamino group attached to a propanol backbone, with a furylmethoxy substituent that enhances its biological activity.
This compound exhibits its biological effects primarily through the inhibition of P-glycoprotein (P-gp), a key player in drug efflux and MDR. P-gp overexpression in tumor cells leads to reduced efficacy of chemotherapeutic agents. Research indicates that this compound can effectively inhibit P-gp, thereby enhancing the intracellular accumulation of various anticancer drugs.
Key Findings:
- In vitro studies demonstrate that this compound increases the uptake of Rhodamine 123 and doxorubicin in P-gp-overexpressing cell lines by significant margins (e.g., 10.2-fold for Rhodamine 123) .
- Molecular docking studies suggest that the compound binds effectively to the transmembrane domain of P-gp, exhibiting binding energies comparable to established inhibitors like zosuquidar .
Biological Activity
The compound's biological activity has been evaluated through various assays:
Case Studies
- Multidrug Resistance Reversal :
- Pharmacokinetic Studies :
Discussion
The biological activity of this compound highlights its role as a promising candidate for overcoming drug resistance in cancer therapy. Its ability to inhibit P-glycoprotein suggests that it could be used in combination with existing chemotherapeutics to enhance their efficacy.
属性
IUPAC Name |
1-(dimethylamino)-3-(furan-2-ylmethoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(2)6-9(12)7-13-8-10-4-3-5-14-10/h3-5,9,12H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBXJZFFUCGIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COCC1=CC=CO1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379570 |
Source


|
| Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17946-08-6 |
Source


|
| Record name | 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













